molecular formula C17H16N2O3 B2892778 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 156176-88-4

2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2892778
CAS RN: 156176-88-4
M. Wt: 296.326
InChI Key: CQZGQKZADZHJSK-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (AMCTC) is a synthetic compound that has been studied for its potential to be used as a therapeutic agent in medical research. AMCTC is a chromene derivative that is structurally similar to the naturally occurring chromene, which is a type of flavonoid. It has been studied for its potential to act as an anti-inflammatory, anti-tumor, and anti-microbial agent.

Scientific Research Applications

X-Ray Crystallography

The compound has been utilized in X-ray crystallographic studies to understand its structure. In these studies, the crystal structure of similar carbonitrile compounds was determined using X-ray diffraction techniques, highlighting its importance in structural chemistry (Sharma et al., 2015).

Synthesis of Nucleosides

It serves as a starting product for the synthesis of S-nucleoside and C-nucleoside analogues. These nucleosides have been evaluated for their antibacterial and antifungal activities, indicating its potential in antimicrobial research (Ghoneim et al., 2014).

Antimicrobial Activity

Several studies have focused on the synthesis of chromene derivatives, including this compound, to test their antimicrobial properties. The synthesized analogues have been screened for antibacterial and antifungal activities, showing its relevance in the development of new antimicrobial agents (Nagamani et al., 2019).

Electrocatalytic Applications

This compound has been synthesized through electrocatalytic methods. The efficient procedure of its synthesis under neutral conditions suggests its potential in green chemistry and industrial applications (Vafajoo et al., 2014).

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-11-7-5-10(6-8-11)15-12(9-18)17(19)22-14-4-2-3-13(20)16(14)15/h5-8,15H,2-4,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZGQKZADZHJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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